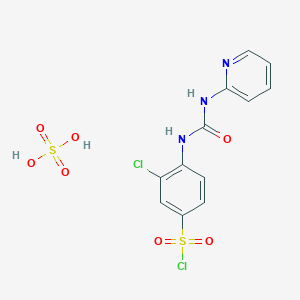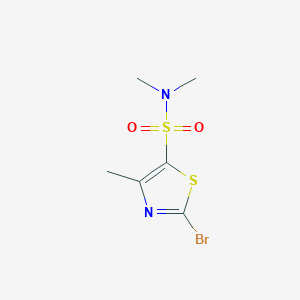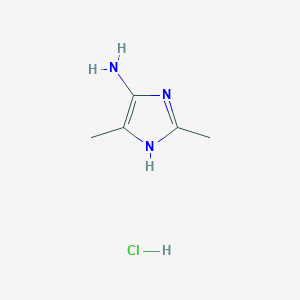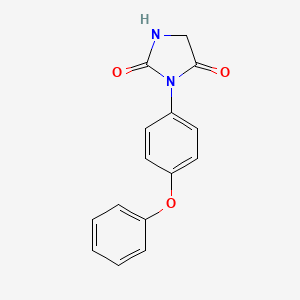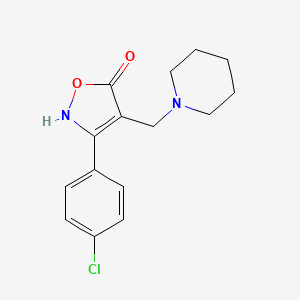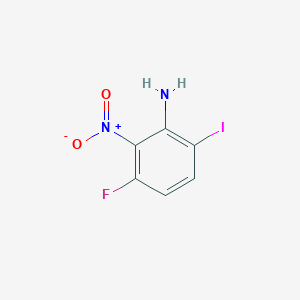
3-Fluoro-6-iodo-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-iodo-2-nitroaniline is an organic compound with the molecular formula C6H4FIN2O2 and a molecular weight of 282.01 g/mol It is a derivative of aniline, where the aniline ring is substituted with fluorine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-iodo-2-nitroaniline typically involves multi-step reactions One common method includes the nitration of a fluorinated aniline derivative, followed by iodination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-iodo-2-nitroaniline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Potassium fluoride, copper(I) iodide, and other nucleophiles.
Major Products Formed
Reduction: 3-Fluoro-6-iodo-2-aminoaniline.
Substitution: 3,6-Difluoro-2-nitroaniline (when iodine is replaced with fluorine).
Scientific Research Applications
3-Fluoro-6-iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-iodo-2-nitroaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (fluorine and nitro) can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-nitroaniline: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Fluoro-3-nitroaniline: The position of the nitro and fluorine groups differs, affecting its chemical properties and reactivity.
2-Fluoro-5-nitroaniline: Another positional isomer with different reactivity and applications.
Uniqueness
3-Fluoro-6-iodo-2-nitroaniline is unique due to the presence of both fluorine and iodine substituents on the aromatic ring. This combination of substituents provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4FIN2O2 |
|---|---|
Molecular Weight |
282.01 g/mol |
IUPAC Name |
3-fluoro-6-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H4FIN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 |
InChI Key |
WYXIWLUMYMXFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


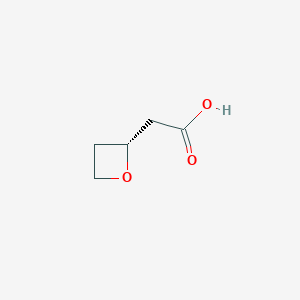
![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)

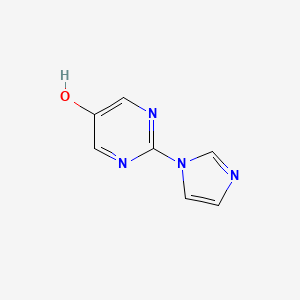

![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)

